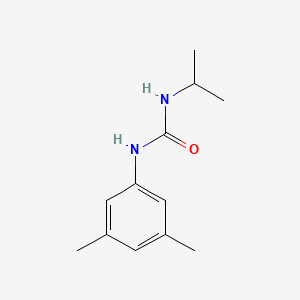

1-Isopropyl-3-(3,5-xylyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100076-49-1 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15) |

InChI Key |

CISRMVBYLJIVTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC(C)C)C |

Origin of Product |

United States |

Structural Characterization and Elucidation of 1 Isopropyl 3 3,5 Xylyl Urea Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the primary evidence for structural elucidation. By interacting with the molecule at the atomic and subatomic levels, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a comprehensive picture of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Urea (B33335) Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 1-isopropyl-3-(3,5-xylyl)urea, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure by identifying the number and connectivity of all unique protons and carbon atoms.

In a typical ¹H NMR spectrum, the isopropyl group would be characterized by a doublet for the six equivalent methyl protons and a septet for the methine proton, arising from spin-spin coupling. The protons on the xylyl ring would appear as distinct singlets in the aromatic region, reflecting their specific substitution pattern. The two N-H protons of the urea linkage would also produce characteristic signals, the chemical shifts of which can be influenced by solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon environment. The carbonyl carbon of the urea group typically appears significantly downfield (around 153-155 ppm). tubitak.gov.tr The carbons of the isopropyl group and the xylyl ring, including its two methyl substituents, would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Isopropyl CH₃ | ~1.2 | ~23 |

| Isopropyl CH | ~4.0 | ~42 |

| Xylyl CH₃ | ~2.3 | ~21 |

| Aromatic CH (meta) | ~7.0 | ~120 |

| Aromatic CH (para) | ~6.8 | ~127 |

| Aromatic C (ipso) | - | ~138 |

| Aromatic C (ipso, NH) | - | ~139 |

| Urea C=O | - | ~154 |

| Urea NH (isopropyl) | Variable (e.g., ~6.2) | - |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a urea derivative, the IR spectrum is dominated by characteristic absorptions of the urea moiety.

The most prominent bands include the N-H stretching vibrations, which typically appear as a broad band or multiple sharp peaks in the region of 3200-3450 cm⁻¹. nist.gov The C=O (carbonyl) stretching vibration, known as the "Amide I" band, is a strong, sharp absorption usually found between 1630 and 1700 cm⁻¹. nist.gov The N-H bending ("Amide II") and C-N stretching vibrations also give rise to strong absorptions in the fingerprint region (below 1600 cm⁻¹), confirming the presence of the urea linkage. nist.gov The presence of the aromatic xylyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Urea NH | 3200 - 3450 | Medium to Strong |

| Aromatic C-H Stretching | Xylyl C-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | Isopropyl C-H | 2850 - 2970 | Medium |

| C=O Stretching (Amide I) | Urea C=O | 1630 - 1700 | Strong |

| N-H Bending (Amide II) | Urea NH | 1550 - 1640 | Strong |

| Aromatic C=C Stretching | Xylyl C=C | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a compound's elemental composition and, consequently, its exact molecular formula. uni.lu For this compound (molecular formula C₁₂H₁₈N₂O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. acs.org The experimentally measured m/z value is then compared to the calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong confirmation of the molecular formula.

Table 3: Predicted HRMS Data for this compound (C₁₂H₁₈N₂O)

| Adduct | Formula | Predicted m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | 207.1492 |

| [M+Na]⁺ | C₁₂H₁₈N₂ONa⁺ | 229.1311 |

| [M+K]⁺ | C₁₂H₁₈N₂OK⁺ | 245.1051 |

Source: Predicted data from PubChemLite database. acs.org

Advanced Structural Analysis

Beyond confirming the molecular formula and connectivity, advanced analytical methods can reveal the three-dimensional structure and more subtle electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail about the solid-state structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles.

For aryl urea derivatives, crystallographic analysis reveals key structural features. The urea functional group is typically planar or near-planar. A defining characteristic of urea crystal structures is the extensive network of intermolecular hydrogen bonds. nih.gov Specifically, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. mdpi.com This often results in the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice. mdpi.com The orientation of the isopropyl and xylyl substituents relative to the central urea plane would also be determined, providing insight into the molecule's preferred conformation in the solid state. The packing of these molecules is influenced by both strong N-H···O hydrogen bonds and weaker interactions, such as C-H···π interactions involving the aromatic ring. nih.govresearchgate.net

Vibrational and Electronic Spectroscopic Probes

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a sensitive probe of the molecular environment. Variations in the vibrational frequencies of the N-H and C=O bonds can provide detailed information about the strength and nature of hydrogen bonding in different states (solid vs. solution) or in different polymorphs. cdnsciencepub.com Theoretical calculations are often paired with experimental spectra to assign complex vibrations and to model the effects of intermolecular interactions.

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. Aryl ureas typically exhibit two main absorption bands in the ultraviolet region. One band, at a shorter wavelength and with high intensity, is attributed to π → π* transitions within the conjugated system formed by the phenyl ring and the urea group. A second, lower intensity band at a longer wavelength is often assigned to the benzenoid π → π* transitions of the aromatic ring. The position and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring and can be influenced by the solvent environment. For this compound, the presence of two electron-donating methyl groups on the phenyl ring would be expected to cause a slight red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted phenylurea.

Computational and Theoretical Investigations of 1 Isopropyl 3 3,5 Xylyl Urea and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed picture of the electronic structure of molecules, which is fundamental to understanding their reactivity and properties.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving urea (B33335) derivatives. While specific DFT studies on the reaction pathways of 1-Isopropyl-3-(3,5-xylyl)urea are not extensively documented, research on analogous systems provides a strong basis for understanding its reactivity. For instance, DFT calculations have been instrumental in elucidating the mechanisms of urea synthesis on catalytic surfaces. These studies often involve the calculation of free energy diagrams to map the energetic landscape of the reaction, identifying transition states and intermediates.

For the formation of a substituted urea like this compound, a plausible synthetic route involves the reaction of 3,5-dimethylaniline (B87155) with isopropyl isocyanate. DFT calculations can model this reaction, providing insights into the activation energy and reaction thermodynamics. A representative free energy diagram for a related urea synthesis reaction on a catalytic surface shows the step-wise progression from reactants to products, highlighting the energetic favorability of each step. researchgate.net

A generalized reaction pathway could involve the nucleophilic attack of the amine on the isocyanate, forming a tetrahedral intermediate, which then rearranges to the final urea product. DFT calculations can quantify the energy barriers associated with these steps.

Table 1: Hypothetical DFT Calculated Energies for the Formation of this compound

| Reaction Step | Reactants | Transition State | Intermediate | Product | ΔE (kcal/mol) |

| Nucleophilic Attack | 3,5-Dimethylaniline + Isopropyl Isocyanate | TS1 | Tetrahedral Intermediate | This compound | -25 |

| Proton Transfer | TS2 | -15 | |||

| Note: These values are illustrative and based on general principles of urea synthesis. Specific calculations for this compound would be required for precise energetic data. |

Furthermore, DFT studies on the dissociation of urea in the presence of catalysts have revealed complex reaction networks and have been used to calculate the rate-limiting steps. acs.org For instance, the dissociation of urea to ammonia (B1221849) and isocyanic acid has been shown to have a significant energy barrier, which can be lowered by a catalyst. acs.org

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred shape.

Studies on similar N-alkyl-N'-aryl ureas have shown that the rotation around the C-N bonds of the urea moiety is a key conformational feature. acs.orgnih.gov For this compound, rotation around the N-C(isopropyl) and N-C(xylyl) bonds will define its conformational landscape.

Research on isopropylurea (B1583523) has shown that the barrier to rotation around the N-C(isopropyl) bond is approximately 6.0 kcal/mol, as determined by MP2 level of theory. nih.govacs.org This indicates a relatively flexible bond at room temperature. The rotation around the C(sp²)-N bond in phenylurea is slightly more hindered, with a barrier of about 8.6-9.4 kcal/mol. nih.govacs.org

Table 2: Calculated Rotational Barriers for Bonds in Structurally Related Ureas

| Compound | Bond | Rotational Barrier (kcal/mol) | Method |

| Isopropylurea | N-C(isopropyl) | 6.0 | MP2/aug-cc-pVDZ |

| Phenylurea | C(sp²)-N(aryl) | ~2.4 | MP2/aug-cc-pVDZ |

| Phenylurea | C(sp²)-N(H₂) | ~8.6 | MP2/aug-cc-pVDZ |

| Data adapted from Bryantsev et al., J. Phys. Chem. A, 2005. nih.govacs.org |

Based on these findings, it can be inferred that this compound will have multiple low-energy conformations. The relative energies of these conformers will be influenced by steric interactions between the isopropyl and xylyl groups, as well as potential intramolecular hydrogen bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their interactions with other molecules, such as biological targets.

Ligand-Target Docking Studies for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a protein target.

While there are no specific docking studies published for this compound, studies on other urea derivatives as enzyme inhibitors can provide a framework for understanding its potential biological targets. For example, urea derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

A hypothetical docking study of this compound into the active site of human AChE (PDB ID: 4EY7) could reveal key interactions. The urea moiety is capable of forming hydrogen bonds with amino acid residues in the active site, while the xylyl and isopropyl groups can engage in hydrophobic interactions.

Table 3: Predicted Binding Interactions of this compound with Acetylcholinesterase (Hypothetical)

| Interacting Residue (AChE) | Type of Interaction | Moiety of Ligand Involved |

| Trp86 | π-π stacking | 3,5-Xylyl ring |

| Tyr337 | Hydrogen bond | Urea carbonyl oxygen |

| Phe338 | Hydrophobic | Isopropyl group |

| His447 | Hydrogen bond | Urea N-H |

| These interactions are based on known binding modes of other urea-based inhibitors and require specific docking calculations for validation. |

The binding energy, a measure of the affinity of the ligand for the target, can also be calculated from docking simulations. For comparison, documented binding energies for other inhibitors of AChE can range from -7 to -12 kcal/mol. nih.gov

Prediction of Molecular Interactions and Binding Modes

Building on docking studies, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations calculate the motion of atoms over time, allowing for the observation of how the ligand and protein adapt to each other and the stability of their interactions.

For this compound, an MD simulation of its complex with a target like AChE would reveal the stability of the hydrogen bonds and hydrophobic contacts predicted by docking. It could also identify water-mediated interactions that are not always apparent in static docking poses. The analysis of the trajectory from an MD simulation can provide information on the flexibility of the ligand in the binding site and the conformational changes in the protein upon ligand binding.

In Silico Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods.

For a class of compounds like substituted ureas, a QSAR model could be developed to predict their inhibitory activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical properties.

Key molecular descriptors that are often important in QSAR models for urea derivatives include:

LogP: A measure of lipophilicity, which influences how a molecule distributes between aqueous and lipid environments.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which is related to its ability to form hydrogen bonds.

Number of Hydrogen Bond Donors and Acceptors: These descriptors quantify the potential for hydrogen bonding.

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's electronic reactivity. researchgate.net

A hypothetical QSAR equation for the inhibition of an enzyme by a series of xylylurea derivatives might take the form:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*E(HOMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. QSAR studies on other acetylcholinesterase inhibitors have highlighted the importance of hydrophobicity and electronic effects in determining their activity. nih.gov

Mechanistic Studies of 1 Isopropyl 3 3,5 Xylyl Urea Interactions

Investigation of Molecular Mechanisms in Biological Systems

A thorough investigation into the molecular mechanisms of 1-Isopropyl-3-(3,5-xylyl)urea in biological systems has not been documented in peer-reviewed literature. The following subsections detail specific areas where research would be necessary to elucidate its potential biological activity.

Enzyme Inhibition Mechanisms by Urea-Containing Compounds

The core structure of this compound contains a urea (B33335) moiety, a functional group known to be involved in the inhibition of various enzymes. nih.gov Generally, urea derivatives can act as inhibitors for enzymes such as urease, by mimicking the natural substrate, and other enzymes like soluble epoxide hydrolase and HIV protease. nih.gov The urea functional group is capable of forming stable hydrogen bonds with protein and receptor targets, which is a key aspect of its role in enzyme inhibition. nih.govnih.gov However, specific studies detailing the enzyme inhibition profile of this compound, including which enzymes it may inhibit and the kinetics of such inhibition, are currently unavailable.

Role of Substituents in Protonophore Activity and Membrane Depolarization

The lipophilic nature of the 3,5-xylyl group and the isopropyl substituent in this compound could theoretically allow it to interact with cellular membranes. However, there are no studies available that have investigated its potential to act as a protonophore or to cause membrane depolarization. Such activity would be crucial in understanding its potential effects on cellular energetics and signaling.

Mechanistic Organic Chemistry of Urea-Forming Reactions

The synthesis of ureas is a fundamental transformation in organic chemistry, with broad applications in the production of pharmaceuticals, agrochemicals, and materials. The formation of the urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, can be achieved through several mechanistic pathways. The most prevalent and direct method for synthesizing unsymmetrically substituted ureas, such as this compound, involves the reaction of an isocyanate with an amine.

The primary mechanism for the formation of this compound involves the nucleophilic addition of an amine to an isocyanate. In this reaction, 3,5-dimethylaniline (B87155) would react with isopropyl isocyanate, or conversely, isopropylamine (B41738) would react with 3,5-dimethylphenyl isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted process typically proceeds without the need for a catalyst and is characterized by the formation of a new carbon-nitrogen bond and the simultaneous transfer of a proton from the amine to the nitrogen of the isocyanate. The reaction is generally conducted in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com

Alternative methods for urea synthesis that proceed through isocyanate intermediates include the Curtius, Hofmann, and Lossen rearrangements. organic-chemistry.org These reactions generate an isocyanate from a carboxylic acid derivative (acyl azide (B81097) for Curtius), a primary amide (for Hofmann), or a hydroxamic acid (for Lossen). The in situ-generated isocyanate is then trapped by an amine to yield the corresponding urea. organic-chemistry.org For instance, a carboxylic acid could be converted to an acyl azide, which then undergoes a Curtius rearrangement to form the isocyanate that can be reacted with an amine. organic-chemistry.org

Another approach involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). commonorganicchemistry.comwikipedia.org In this method, an amine is first reacted with phosgene to form a carbamoyl (B1232498) chloride or an isocyanate, which then reacts with a second amine to form the unsymmetrical urea. wikipedia.org Careful control of the reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Urea itself can be used as a reagent for ureido functionalization through a transamidation reaction with amines. This process is considered a greener alternative to methods involving toxic isocyanates. nih.gov The mechanism is thought to proceed via the in situ formation of isocyanic acid (HNCO) from the decomposition of urea. The highly reactive isocyanic acid is then attacked by the amine to form the substituted urea. nih.gov Water can promote this reaction by assisting in the proton transfer required for the decomposition of urea. nih.gov

The table below summarizes key aspects of common urea-forming reactions.

| Reaction Name | Reactants | Key Intermediate | General Conditions |

| Amine-Isocyanate Addition | Amine, Isocyanate | None (concerted) | Room temperature, aprotic solvent commonorganicchemistry.com |

| Curtius Rearrangement | Acyl azide, Amine | Isocyanate | Thermal or photochemical conditions organic-chemistry.org |

| Hofmann Rearrangement | Primary amide, Halogen, Base, Amine | Isocyanate | Aqueous or alcoholic solution organic-chemistry.org |

| Lossen Rearrangement | Hydroxamic acid, Amine | Isocyanate | Often requires activation of the hydroxamic acid organic-chemistry.org |

| Phosgenation | Amine, Phosgene (or equivalent) | Carbamoyl chloride, Isocyanate | Controlled addition, often at low temperatures wikipedia.org |

| Urea Transamidation | Urea, Amine | Isocyanic acid | Elevated temperatures, often in the presence of water nih.gov |

Structure Activity Relationship Sar Studies of Substituted Urea Derivatives

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the urea (B33335) moiety play a pivotal role in modulating the biological activity of these compounds. nih.govnih.gov

The electronic nature of substituents on the aromatic rings of urea derivatives significantly impacts their activity. studypug.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the urea functionality and the aromatic systems, thereby influencing interactions with biological targets. studypug.commdrresearch.nl

Generally, EWGs increase the acidity of the N-H protons of the urea, enhancing their hydrogen bonding capability. researchgate.net This can lead to stronger interactions with receptor sites. Conversely, EDGs can increase the electron density on the urea nitrogens, potentially affecting the molecule's conformation and binding affinity. studypug.comresearchgate.net Studies have shown that both EWGs and EDGs can, in some cases, decrease the rate of reaction, indicating a complex relationship between electronic effects and activity. mdrresearch.nl For instance, the introduction of electron-withdrawing groups at the 4-position of a benzyl (B1604629) ring in certain (thio)urea benzothiazole (B30560) derivatives resulted in the highest antitumor activity. mdpi.com

Table 1: Effect of Electronic Groups on Urea Derivative Activity

| Substituent Type | General Effect on Urea Moiety | Impact on Biological Activity | Example Finding |

| Electron-Withdrawing Groups (EWGs) | Increase N-H acidity, enhance H-bonding | Can increase or decrease activity depending on the target | Highest antitumor activity in some series with EWGs at the 4-position of a benzyl ring. mdpi.com |

| Electron-Donating Groups (EDGs) | Increase electron density on urea nitrogens | Can increase or decrease activity depending on the target | Can decrease reaction rates in certain contexts. mdrresearch.nl |

The nature of the moieties attached to the urea nitrogen atoms, whether aliphatic or aromatic, has a profound effect on the potency of the derivatives. nih.govresearchgate.net The presence of bulky aliphatic ring systems, such as adamantyl, has been shown to be highly favorable for the activity of some anti-tuberculosis urea derivatives. nih.gov In contrast, replacing the adamantyl group with smaller aliphatic rings like cyclohexyl or cyclopentyl significantly diminishes activity. nih.gov

Aromatic moieties also play a crucial role. The substitution pattern on the aryl ring is critical. For instance, in a series of anti-malarial compounds, 3-substituted-ureas demonstrated better activity than their 4-urea counterparts. nih.gov The combination of both aromatic and aliphatic structures can lead to materials with distinct and advantageous performance characteristics. researchgate.net

Table 2: Impact of Aliphatic and Aromatic Groups on Urea Potency

| Moiety Type | General Observation | Specific Example |

| Aliphatic | Bulky, rigid systems often enhance activity. | Adamantyl group preferred over cyclohexyl or cyclopentyl for some anti-tuberculosis agents. nih.gov |

| Aromatic | Substitution pattern and ring type are critical. | 3-substituted ureas showed better anti-malarial activity than 4-substituted ureas. nih.gov |

| Hybrid | Combination can offer synergistic benefits. | Polyureas with mixed aliphatic and aromatic segments show improved mechanical properties. researchgate.net |

Pharmacophore Elucidation and Design Principles

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For many urea derivatives, the core urea functionality (–NH–CO–NH–) is a key element, acting as a hydrogen bond donor and acceptor. nih.gov

Pharmacophore models for various urea derivatives acting as enzyme inhibitors often highlight the importance of:

A central urea core: Forms critical hydrogen bonds with the target protein. nih.gov

Two flanking hydrophobic moieties: These can be aromatic or aliphatic and occupy hydrophobic pockets in the binding site. researchgate.net Studies on pyrazole-urea hybrid analogues suggest that compounds with two hydrophobic moieties bridged by a urea group are potential ligands for certain allosteric binding sites. researchgate.net

Specific substitution patterns: The electronic and steric nature of substituents on the hydrophobic moieties fine-tunes the binding affinity and selectivity. ontosight.ai

Design principles for potent urea derivatives often involve creating a molecule that complements the topology and chemical environment of the target's active site. This includes optimizing the size, shape, and electronic properties of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Compounds

QSAR is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties. chemrxiv.orgyoutube.com For urea derivatives, QSAR models have been developed to correlate molecular descriptors with their inhibitory activities against various targets. nih.govnih.gov

Key descriptors that are often found to be significant in QSAR models for urea compounds include:

Lipophilicity (logP): This is a measure of a compound's hydrophobicity and is often a key driver for improved anti-malarial activity in urea derivatives. nih.gov

Molecular Size and Branching: These parameters relate to how well the molecule fits into the binding pocket of the target. nih.gov

Aromaticity and Polarizability: These descriptors influence the non-covalent interactions, such as pi-stacking and van der Waals forces, between the ligand and the protein. nih.gov

QSAR studies have successfully guided the optimization of urea-based inhibitors. For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors indicated that size, degree of branching, aromaticity, and polarizability affected their inhibition activity. nih.gov These models provide valuable insights for designing new compounds with enhanced potency and selectivity.

Future Perspectives in 1 Isopropyl 3 3,5 Xylyl Urea Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of unsymmetrical ureas, such as 1-Isopropyl-3-(3,5-xylyl)urea, has traditionally relied on methods involving the reaction of an amine with an isocyanate. acs.org However, these methods often involve hazardous reagents like phosgene (B1210022) to generate the isocyanate intermediate. nih.govnih.gov Future research will likely focus on developing safer and more efficient synthetic strategies.

Modern synthetic chemistry offers several promising alternatives. Palladium-catalyzed C–N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas, offering a versatile and high-yielding route. nih.gov Another avenue of exploration is the use of safer phosgene substitutes, such as N,N′-carbonyldiimidazole (CDI), which is a crystalline solid that does not produce chlorinated byproducts. nih.gov

Furthermore, catalyst-free methods are gaining traction due to their environmental benefits and operational simplicity. A notable development is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, which avoids the need for organic solvents and can be suitable for large-scale production. rsc.orgrsc.org The application of microwave-assisted organic synthesis could also significantly accelerate the reaction times and improve yields for the synthesis of urea (B33335) derivatives. beilstein-journals.org

Future synthetic strategies for this compound could explore these modern methods to enhance efficiency, safety, and sustainability. A comparative analysis of these novel routes is presented in Table 1.

| Synthetic Method | Key Advantages | Potential for this compound |

| Palladium-Catalyzed C–N Cross-Coupling | High yields, broad substrate scope, good for unsymmetrical ureas. nih.gov | Could provide a highly efficient and versatile route to the target compound and its analogs. |

| Safer Phosgene Substitutes (e.g., CDI) | Avoids toxic phosgene, milder reaction conditions. nih.gov | Offers a safer alternative to traditional methods for laboratory and industrial synthesis. |

| Catalyst-Free Synthesis in Water | Environmentally friendly, simple procedure, scalable. rsc.orgrsc.org | Presents a green and cost-effective method for the production of this compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. beilstein-journals.org | Could significantly shorten the synthesis time, facilitating rapid library generation for screening purposes. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. | Could enable continuous and automated production with high consistency. |

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for unlocking its potential applications. The urea functional group is a key structural motif in many biologically active molecules due to its ability to form multiple stable hydrogen bonds with proteins and other biological macromolecules. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate these interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the compound when bound to a target.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict binding modes and affinities with various biological targets. nih.gov These studies can help identify key amino acid residues involved in the interaction and guide the design of more potent and selective derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can further establish a mathematical correlation between the chemical structure of urea derivatives and their biological activity, which is a valuable tool in predicting the activity of novel compounds. nih.gov

Rational Design of Next-Generation Urea-Based Scaffolds

The structural framework of this compound can serve as a valuable starting point for the rational design of new generations of urea-based compounds with tailored properties. The principles of rational drug design, which rely on the knowledge of a biological target's structure and mechanism, can be applied to develop novel molecules with enhanced efficacy and selectivity. nih.govresearchgate.netresearchgate.net

The urea scaffold is a common feature in many kinase inhibitors, a class of drugs widely used in cancer therapy. frontiersin.org By modifying the isopropyl and 3,5-xylyl substituents of this compound, it may be possible to design novel kinase inhibitors targeting specific signaling pathways involved in disease. Structure-activity relationship (SAR) studies, where different functional groups are systematically introduced into the molecule, will be instrumental in optimizing the biological activity. nih.govnih.gov

The development of libraries of related compounds based on the this compound scaffold will be a key strategy. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery or other applications. The insights gained from mechanistic studies will be invaluable in guiding the design of these libraries to maximize the chances of discovering novel and potent molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.